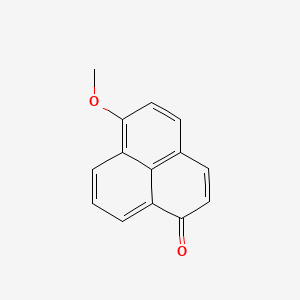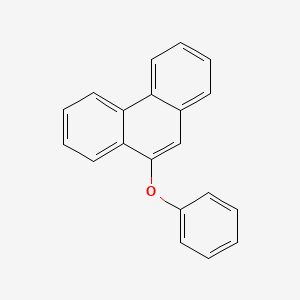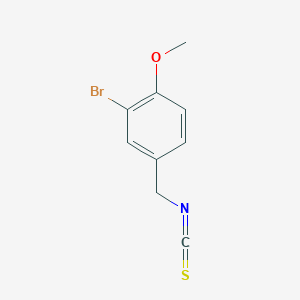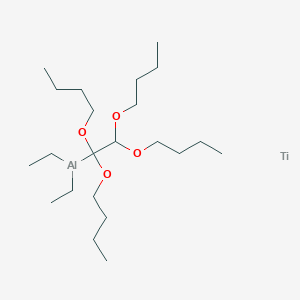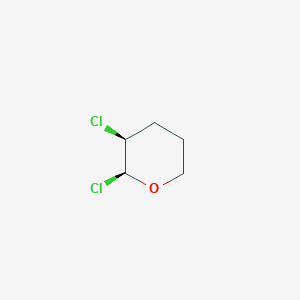
(2S,3S)-2,3-Dichlorooxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2,3-Dichlorooxane is a chiral compound with two chlorine atoms attached to the oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Dichlorooxane typically involves the chlorination of oxane derivatives under controlled conditions. One common method is the enantioselective chlorination of oxane using chiral catalysts to ensure the desired stereochemistry. The reaction conditions often include the use of solvents like dichloromethane and reagents such as thionyl chloride or sulfuryl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2,3-Dichlorooxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of diols.
Reduction Reactions: The compound can be reduced to form (2S,3S)-2,3-dihydroxyoxane.
Oxidation Reactions: Oxidation can lead to the formation of oxane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: (2S,3S)-2,3-Dihydroxyoxane
Reduction: (2S,3S)-2,3-Dihydroxyoxane
Oxidation: Various oxane derivatives depending on the oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (2S,3S)-2,3-Dichlorooxane serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
The compound can be used in the study of enzyme-catalyzed reactions involving chiral substrates. It helps in understanding the stereochemical aspects of enzyme activity.
Medicine
This compound derivatives may have potential as pharmaceutical intermediates. Research is ongoing to explore their use in drug development, particularly in the synthesis of chiral drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific stereochemical requirements.
Wirkmechanismus
The mechanism of action of (2S,3S)-2,3-Dichlorooxane involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the chlorine atoms act as leaving groups, facilitating nucleophilic substitution. In biological systems, the compound’s chiral centers may interact with enzymes or receptors in a stereospecific manner, influencing the outcome of biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-2,3-Dichlorooxane: The enantiomer of (2S,3S)-2,3-Dichlorooxane with opposite stereochemistry.
(2S,3S)-2,3-Dibromooxane: Similar structure but with bromine atoms instead of chlorine.
(2S,3S)-2,3-Dihydroxyoxane: The reduced form of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions in both chemical and biological systems. Its ability to undergo various reactions while maintaining its chiral integrity makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
52809-66-2 |
|---|---|
Molekularformel |
C5H8Cl2O |
Molekulargewicht |
155.02 g/mol |
IUPAC-Name |
(2S,3S)-2,3-dichlorooxane |
InChI |
InChI=1S/C5H8Cl2O/c6-4-2-1-3-8-5(4)7/h4-5H,1-3H2/t4-,5+/m0/s1 |
InChI-Schlüssel |
PHMXXMFOSQBXNV-CRCLSJGQSA-N |
Isomerische SMILES |
C1C[C@@H]([C@@H](OC1)Cl)Cl |
Kanonische SMILES |
C1CC(C(OC1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


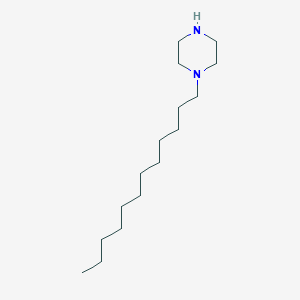
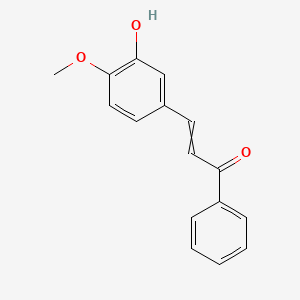


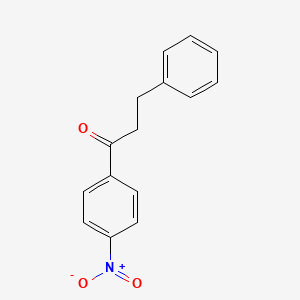

![N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide](/img/structure/B14633513.png)
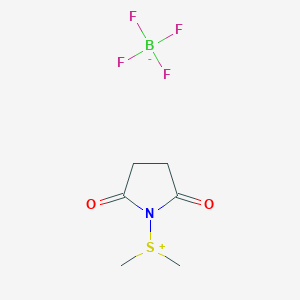
![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid](/img/structure/B14633524.png)
